Furfuryl 2-methyl-3-furyl disulfide

Description

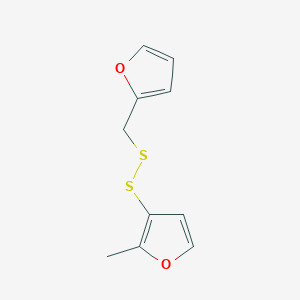

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-ylmethyldisulfanyl)-2-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c1-8-10(4-6-11-8)14-13-7-9-3-2-5-12-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCZDGBJCOHRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)SSCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148975 | |

| Record name | Furfuryl 2-methyl-3-furyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Strong, sulfurous aroma | |

| Record name | Furfuryl 2-methyl-3-furyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1515/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; Soluble in pentane, diethyl ether, Soluble (in ethanol) | |

| Record name | Furfuryl 2-methyl-3-furyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1515/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.277-1.283 | |

| Record name | Furfuryl 2-methyl-3-furyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1515/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

109537-55-5 | |

| Record name | 3-[(2-Furanylmethyl)dithio]-2-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109537-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl 2-methyl-3-furyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109537555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfuryl 2-methyl-3-furyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan, 3-[(2-furanylmethyl)dithio]-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL 2-METHYL-3-FURYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46QOP2L549 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furfuryl 2-methyl-3-furyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Preparation Routes for Furfuryl 2 Methyl 3 Furyl Disulfide

Retrosynthetic Analysis of the Disulfide Linkage and Furan (B31954) Moieties

A retrosynthetic analysis of furfuryl 2-methyl-3-furyl disulfide (I) reveals two primary disconnection points: the disulfide bond and the carbon-sulfur bonds linking the furan rings. The most straightforward retrosynthetic step is the cleavage of the S-S bond, leading to two thiol precursors: 2-methyl-3-furanthiol (B142662) (II) and furfuryl mercaptan (III). This approach simplifies the synthesis to the preparation of the individual thiols and their subsequent coupling.

Further disconnection of the C-S bonds in the thiol precursors would lead back to the corresponding furan rings and a source of sulfur. For instance, 2-methyl-3-furanthiol can be conceptually derived from 2-methylfuran (B129897), and furfuryl mercaptan from furfuryl alcohol. This highlights the importance of furan chemistry in accessing the necessary building blocks for the target disulfide.

Classical and Modern Synthetic Approaches to this compound

The synthesis of this compound can be approached through various classical and modern techniques, primarily focusing on the formation of the disulfide bond from appropriate thiol precursors.

Thiol Precursor Synthesis and Functionalization

The key starting materials for the synthesis of this compound are 2-methyl-3-furanthiol and furfuryl mercaptan. perfumerflavorist.comebi.ac.uk The synthesis of these furan thiols is a critical first step. 2-Methyl-3-furanthiol is a known potent aroma compound found in cooked beef. perfumerflavorist.com Its synthesis can be achieved through various methods, often involving the introduction of a sulfur functionality onto a pre-formed 2-methylfuran ring. Similarly, furfuryl mercaptan is a well-known compound, and its preparation is established in organic synthesis. perfumerflavorist.com

Research has shown that 2-methyl-3-furanthiol can be generated from the degradation of thiamine (B1217682) or through the Maillard reaction between carbohydrates and cysteine. researchgate.netresearchgate.net

Disulfide Bond Formation Strategies

Once the thiol precursors are obtained, the central challenge lies in the formation of the unsymmetrical disulfide bond. Several methods can be employed for this transformation.

Oxidation of Thiols: The most direct route to disulfides is the oxidation of the corresponding thiols. nih.gov This can be achieved using a variety of oxidizing agents.

Air Oxidation: Simple exposure to air can facilitate the oxidation of thiols to disulfides. For instance, bubbling air through a solution of 2-methyl-3-furanthiol in a solvent like hexane (B92381) can yield the symmetrical disulfide, bis(2-methyl-3-furyl) disulfide, albeit with long reaction times and moderate yields. google.comprepchem.com This method, while simple, may lack the selectivity required for synthesizing an unsymmetrical disulfide.

Dimethyl Sulfoxide (DMSO) Oxidation: DMSO is a mild and effective oxidizing agent for converting thiols to disulfides. google.com The reaction of 2-methyl-3-furanthiol with DMSO can produce bis(2-methyl-3-furyl) disulfide. google.com To form the unsymmetrical disulfide, a stepwise approach or a thiol-disulfide exchange reaction would be necessary.

Hydrogen Peroxide: 2-Methyl-3-furanthiol readily reacts with hydrogen peroxide in aqueous buffer solutions to form bis(2-methyl-3-furyl) disulfide. ebi.ac.ukresearchgate.net

Thiol-Disulfide Exchange: A common and effective strategy for preparing unsymmetrical disulfides is the thiol-disulfide exchange reaction. organic-chemistry.orglibretexts.org This involves reacting a thiol with a symmetrical disulfide. In the context of synthesizing this compound, one could react 2-methyl-3-furanthiol with difurfuryl disulfide, or conversely, furfuryl mercaptan with bis(2-methyl-3-furyl) disulfide. This equilibrium-driven process can be shifted towards the desired unsymmetrical product by manipulating the reaction conditions.

Modern methods for disulfide bond formation often focus on developing more selective and efficient catalysts and reagents. researchgate.netchemrxiv.orgresearchgate.net The use of reagents like 1-chlorobenzotriazole (B28376) allows for a one-pot synthesis of unsymmetrical disulfides by first activating one thiol and then reacting it with a second, different thiol. organic-chemistry.org

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of this compound does not involve the creation of any new stereocenters, so stereochemical considerations are not a primary concern. However, regioselectivity is crucial, particularly when functionalizing the furan rings to introduce the thiol groups. The substitution pattern on the furan rings dictates the final structure of the disulfide. The synthesis must ensure the correct placement of the methyl group on the 3-furyl ring and the methylene-sulfur linkage at the 2-position of the other furan ring.

Optimization of Reaction Conditions and Yield for Laboratory and Scalable Synthesis

Optimizing the synthesis of this compound involves several factors to maximize yield and purity, both in a laboratory setting and for potential scale-up.

For oxidation reactions, the choice of oxidant, solvent, temperature, and reaction time are critical parameters. For example, a patented method for preparing bis(2-methyl-3-furyl) disulfide using DMSO as the oxidant specifies a reaction temperature between 10 °C and the reflux temperature for 0.5 to 10 hours, with a molar ratio of thiol to DMSO between 1:0.5 and 1:10. google.com This method is reported to improve upon the long reaction times and lower yields of air oxidation. google.com

In thiol-disulfide exchange reactions, controlling the stoichiometry of the reactants is key to maximizing the formation of the unsymmetrical disulfide. The equilibrium nature of the reaction may necessitate the use of an excess of one of the reactants or the removal of one of the symmetrical disulfide byproducts to drive the reaction to completion.

For scalable synthesis, factors such as the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of purification become paramount. The development of catalytic methods for disulfide bond formation is particularly attractive for large-scale production as it reduces waste and improves efficiency.

Alternative and Green Chemistry Syntheses of this compound

In line with the principles of green chemistry, there is growing interest in developing more environmentally benign synthetic routes. This includes the use of greener solvents, catalysts, and energy sources.

For disulfide synthesis, catalytic aerobic oxidation using metal or organocatalysts represents a greener alternative to stoichiometric oxidants. organic-chemistry.org The use of water as a solvent, where possible, also contributes to a more sustainable process.

Synthesis of Derivatives from 2-methyl-3-furyl disulfide

A series of novel 2-methyl-3-furyl sulfide (B99878) derivatives have been synthesized by reacting 2-methyl-3-furyl disulfide with various organic substrates, including cyclic ethers, amides, ketones, and epoxides. nih.govrsc.org These reactions lead to the formation of new carbon-sulfur bonds and the introduction of diverse structural motifs.

The C-H sulfurization of cyclic ethers and amides with 2-methyl-3-furyl disulfide represents a significant method for creating new derivatives. nih.govrsc.org This reaction typically involves the direct functionalization of a C-H bond, leading to the incorporation of the 2-methyl-3-furylthio group. For instance, derivatives have been successfully synthesized from reactions with tetrahydrofuran (B95107) and 1,4-dioxane. nih.gov Similarly, reactions with amides have been shown to yield a range of sulfide derivatives. nih.govrsc.org It is noteworthy that the reaction with formamide (B127407) can result in a mixture of isomers. nih.govrsc.org

Table 1: Synthesis of 2-methyl-3-furyl Sulfide Derivatives via C-H Sulfurization

| Reactant | Product(s) |

|---|---|

| Tetrahydrofuran | 2-((2-Methyl-3-furyl)thio)tetrahydrofuran |

| 1,4-Dioxane | ((2-Methyl-3-furyl)thio)-1,4-dioxane |

| Formamide | Mixture of isomers |

Data sourced from multiple studies. nih.govrsc.org

The reaction of 2-methyl-3-furyl disulfide with ketones proceeds via a nucleophilic substitution mechanism, typically facilitated by the presence of a base and elevated temperatures. nih.govrsc.org This method allows for the introduction of the 2-methyl-3-furylthio group onto a carbon atom adjacent to the carbonyl group of the ketone. A variety of ketone substrates have been utilized to generate a library of sulfide derivatives with distinct flavor profiles. nih.gov

Table 2: Examples of Nucleophilic Substitution Reactions with Ketones

| Ketone Reactant | Base | Product |

|---|---|---|

| Acetone | Alkaline | 1-((2-Methyl-3-furyl)thio)propan-2-one |

| Cyclopentanone | Alkaline | 2-((2-Methyl-3-furyl)thio)cyclopentanone |

| Acetophenone | Alkaline | 2-((2-Methyl-3-furyl)thio)-1-phenylethanone |

Data derived from published research findings. nih.govrsc.org

Epoxides serve as effective electrophiles in reactions with 2-methyl-3-furyl disulfide, leading to ring-opening and the formation of β-hydroxy sulfides. nih.govrsc.org This synthetic route provides access to a class of derivatives containing both a hydroxyl group and a sulfide linkage. The reaction of 2-methyl-3-furyl disulfide with 2-phenyloxirane, for example, has been shown to produce a mixture of two isomeric products that can be separated. nih.govrsc.org

Table 3: Ring-Opening Reactions of 2-methyl-3-furyl Disulfide with Epoxides

| Epoxide Reactant | Product(s) |

|---|---|

| Propylene Oxide | 1-((2-Methyl-3-furyl)thio)propan-2-ol |

| Styrene Oxide | Mixture of 2-((2-methyl-3-furyl)thio)-1-phenylethanol and 2-((2-methyl-3-furyl)thio)-2-phenylethanol |

| 2-Phenyloxirane | Mixture of isomers |

Reaction Mechanisms and Chemical Transformations of Furfuryl 2 Methyl 3 Furyl Disulfide

Reactivity of the Disulfide Bond: Cleavage, Exchange, and Oxidation

The disulfide bond is the most reactive site in the molecule, readily undergoing cleavage, exchange, and oxidation reactions. These transformations are central to the compound's role in flavor chemistry.

The sulfur-sulfur bond in disulfides can be cleaved through two primary mechanisms: homolytic and heterolytic cleavage.

Homolytic cleavage involves the symmetrical breaking of the S-S bond, where each sulfur atom retains one electron, forming two thiyl radicals (RS•). This pathway is typically initiated by heat or light. In model systems, the thermal degradation of the related compound bis(2-methyl-3-furyl) disulfide when heated in a non-polar solvent like benzene (B151609) in the presence of a hydrogen donor (e.g., 1,4-cyclohexadiene) leads to the formation of 2-methyl-3-furanthiol (B142662). The hydrogen donor provides a hydrogen atom to quench the resulting thiyl radicals, confirming a homolytic cleavage mechanism.

Heterolytic cleavage involves the asymmetrical breaking of the S-S bond, where one sulfur atom retains both electrons, forming a sulfenium cation (RS+) and a thiolate anion (RS-). This pathway is common in polar solvents or under acidic/basic conditions. For instance, when bis(2-methyl-3-furyl) disulfide or bis(2-furfuryl) disulfide are heated in water, they undergo hydrolysis to form the corresponding thiols, 2-methyl-3-furanthiol and 2-furfurylthiol, respectively. This reaction demonstrates the susceptibility of the disulfide bond to nucleophilic attack by water, a characteristic heterolytic pathway. Disulfide bonds can also be cleaved under alkaline conditions in the presence of a catalytic amount of thiol. thegoodscentscompany.com

The table below summarizes the results of model studies on the cleavage of related furan (B31954) disulfides.

| Disulfide Compound | Reaction Conditions | Major Product(s) | Proposed Pathway | Source |

|---|---|---|---|---|

| Bis(2-methyl-3-furyl) disulfide | 100°C in Benzene with 1,4-cyclohexadiene | 2-methyl-3-furanthiol | Homolytic | nih.gov |

| Bis(2-furfuryl) disulfide | 100°C in Benzene with 1,4-cyclohexadiene | 2-Furfurylthiol | Homolytic | nih.gov |

| Bis(2-methyl-3-furyl) disulfide | 100°C in Water | 2-methyl-3-furanthiol | Heterolytic (Hydrolysis) | nih.gov |

| Bis(2-furfuryl) disulfide | 100°C in Water | 2-Furfurylthiol | Heterolytic (Hydrolysis) | nih.gov |

Thiol-disulfide exchange is a fundamental reaction where a thiolate anion (R'S⁻) acts as a nucleophile, attacking a sulfur atom of a disulfide bond (RS-SR) to form a new disulfide and a different thiolate anion. uoregon.edu This process is a series of reversible nucleophilic substitution reactions that proceed through a mixed disulfide intermediate. uoregon.edu The reaction is crucial in many biological processes and is kinetically, not just thermodynamically, controlled. uoregon.edu

R'S⁻ + RS-SR ⇌ R'S-SR + RS⁻

The rate of oxidation of various food-related thiols to their disulfides has been studied, providing a relative measure of their reactivity. The high oxidation rate of MFT is attributed to the stability of the intermediate thiyl radical, which is stabilized by electron delocalization within the furan ring. researchgate.net This inherent reactivity suggests that both MFT and its disulfides, including Furfuryl 2-methyl-3-furyl disulfide, will readily participate in exchange reactions.

| Thiol Compound | Relative Oxidation Rate | % Loss after 10 Days (in diethyl ether at 6°C) | Source |

|---|---|---|---|

| 2-Methyl-3-furanthiol (MFT) | Highest | >50% | researchgate.net |

| Mercaptoacetone (MA) | High | 13% | researchgate.net |

| 2-Mercapto-3-butanone (MB) | Moderate | Not specified, similar to MP and FFT | researchgate.net |

| 3-Mercapto-2-pentanone (MP) | Low | 5% | researchgate.net |

| 2-Furfurylthiol (FFT) | Lowest | Not specified, similar to MB and MP | researchgate.net |

Beyond cleavage and exchange, the sulfur atoms in the disulfide bond can be oxidized to higher oxidation states. The controlled oxidation of a disulfide first yields a thiosulfinate (RS(O)SR), which is analogous to a sulfoxide. Further oxidation produces a more stable thiosulfonate (RS(O)₂SR), analogous to a sulfone. uantwerpen.bemdpi.com

R-S-S-R + [O] → R-S(O)-S-R (Thiosulfinate) R-S(O)-S-R + [O] → R-S(O)₂-S-R (Thiosulfonate)

This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. uantwerpen.beresearchgate.net The reaction typically proceeds via oxygen transfer to the most electron-rich sulfur atom of the disulfide. researchgate.net While hydrocarbon-based thiosulfinates are often unstable, those with fluorine segments show enhanced stability, suggesting that the electronic nature of the R-groups is critical. uantwerpen.be Given the electron-rich nature of the furan rings, the oxidation of this compound is a plausible transformation, potentially altering its sensory properties.

The disulfide bond can be readily reduced back to its constituent thiols. This reaction is the reverse of thiol oxidation. The reduction is typically accomplished using chemical reducing agents or through enzymatic pathways. In a laboratory setting, reagents like dithiothreitol (B142953) (DTT) are commonly used. researchgate.net The mechanism of reduction by a dithiol like DTT is effectively a series of thiol-disulfide exchange reactions that are driven to completion by the formation of a stable cyclic disulfide from the oxidized DTT. researchgate.net The reduction of this compound would yield a mixture of 2-furfurylthiol and 2-methyl-3-furanthiol.

Reactions of the Furan Rings: Electrophilic Aromatic Substitution and Ring Opening

The two furan rings in this compound, while less reactive than the disulfide bond, can undergo their own characteristic reactions. Furan is a π-rich heterocycle that is significantly more reactive towards electrophiles than benzene. nih.gov

Electrophilic Aromatic Substitution (EAS) on a furan ring is generally faster than on benzene and occurs preferentially at the C2 (α) position, which is adjacent to the oxygen atom. uantwerpen.benih.gov This regioselectivity is due to the greater stabilization of the cationic intermediate (arenium ion) when the electrophile adds at the C2 position. nih.gov Typical EAS reactions like halogenation, nitration, and acylation can occur, but often require milder conditions compared to benzene due to the furan ring's sensitivity to strong acids, which can cause polymerization or ring-opening. In this compound, the furfuryl ring has two available α-positions, while the 2-methyl-3-furyl ring has one. The existing alkyl and sulfur substituents, being electron-donating, would further activate the rings towards electrophilic attack.

Ring Opening is a significant reaction pathway for furans, particularly under acidic conditions. nih.gov The protonation of the furan ring can lead to the formation of reactive electrophiles that initiate polymerization or ring-opening. The ring-opening of furfuryl alcohol, a closely related structure, is known to yield levulinic acid. nih.gov This susceptibility means that under certain processing conditions (e.g., low pH), the furan moieties within this compound could degrade, leading to the formation of acyclic carbonyl compounds and a loss of the characteristic furan-related aroma.

Thermal and Photochemical Degradation Pathways

The stability of this compound is limited by its susceptibility to degradation initiated by heat and, potentially, light. These degradation pathways are critical in the context of food processing and storage, where the compound is formed at high temperatures but can also be lost over time.

Thermal degradation primarily involves the homolytic cleavage of the disulfide bond, as discussed in section 3.1.1. Heating the compound, especially in the presence of hydrogen donors, leads to the formation of 2-methyl-3-furanthiol and 2-furfurylthiol. nih.gov These thiols are themselves subject to further reactions, including oxidation back to disulfides (symmetrical or mixed) or degradation of their furan rings. researchgate.net The thermal degradation of related furan compounds like furfuryl alcohol can also lead to the formation of smaller volatile molecules such as 2-methylfuran (B129897).

Photochemical degradation and radical-induced degradation pathways are also highly relevant. While specific photochemical studies on this disulfide are scarce, research on the degradation of furfuryl mercaptan (2-furfurylthiol) under Fenton-type conditions (which generate highly reactive hydroxyl radicals, •OH) provides a strong model. In these systems, furfuryl mercaptan degrades rapidly, with difurfuryl disulfide being the major volatile product. This indicates that under oxidative stress or radical-generating conditions (which can be induced by light), the precursor thiols readily form disulfides. However, the disulfide itself is not inert. Electron paramagnetic resonance (EPR) studies have confirmed the formation of hydroxyl and carbon-centered radicals during these reactions, which can attack the disulfide or the furan rings, leading to further breakdown into a variety of smaller, non-volatile products.

Interaction with Other Chemical Species in Complex Matrices (e.g., with Melanoidins)

The chemical behavior of furan-containing sulfur compounds, such as this compound, within complex food matrices like coffee is significantly influenced by their interactions with other components. A pivotal interaction observed is the binding of related thiol compounds to melanoidins, the high molecular weight, brown-colored polymers formed during the Maillard reaction. researchgate.nettum.dewaiwiki.orgnih.gov While direct studies on the interaction of this compound itself are limited, extensive research on its precursor thiols, 2-furfurylthiol (FFT) and 2-methyl-3-furanthiol (MFT), provides critical insights into the chemical transformations occurring in such environments. researchgate.nettum.derevistabionatura.com

The interaction between these potent aroma thiols and melanoidins is a primary reason for the staling of coffee aroma, particularly the loss of its characteristic "roasty-sulfury" notes. researchgate.nettum.deresearchgate.net Research has demonstrated a significant and rapid decrease in the concentration of these volatile thiols when melanoidins are present.

Key Research Findings on Thiol-Melanoidin Interaction:

Covalent Bonding: Studies have provided strong evidence that odor-active thiols, including 2-furfurylthiol and 2-methyl-3-furanthiol, become covalently bound to coffee melanoidins. researchgate.nettum.derevistabionatura.comresearchgate.net

Role of Pyrazinium Intermediates: The mechanism of this binding is not a simple adsorption but a chemical reaction mediated by specific Maillard-derived intermediates. researchgate.nettum.de Research points to pyrazinium compounds, formed as oxidation products of 1,4-bis-(5-amino-5-carboxy-1-pentyl)pyrazinium radical cations (known as CROSSPY), as the key reactants. researchgate.nettum.deresearchgate.net These oxidized pyrazinium ions are highly reactive towards nucleophilic thiol groups.

Reaction Products: Model studies using synthetic 1,4-diethyl diquaternary pyrazinium ions and 2-furfurylthiol have successfully identified the resulting products. These include 2-(2-furyl)methylthio-1,4-dihydro-pyrazines and bis[2-(2-furyl)methylthio]-1,4-dihydro-pyrazines, confirming the covalent attachment of the thiol to the pyrazine (B50134) ring system within the melanoidin structure. researchgate.nettum.de

Impact on Aroma: The consequence of this covalent binding is the non-volatile nature of the resulting adduct, effectively removing the potent aroma compounds from the headspace and diminishing the perceived aroma intensity. researchgate.nettum.de

The following table summarizes the observed decrease in the concentration of key aroma thiols in the presence of coffee melanoidins, as determined by comparative aroma dilution analyses.

Table 1: Effect of Melanoidins on the Concentration of Odor-Active Thiols

| Thiol Compound | Effect of Melanoidin Presence | Reference |

|---|---|---|

| 2-Furfurylthiol (FFT) | Concentration decreased by a factor of 16 | tum.de |

| 2-Methyl-3-furanthiol (MFT) | Drastic decrease in concentration | researchgate.nettum.de |

| 3-Mercapto-3-methylbutyl formate | Drastic decrease in concentration | researchgate.nettum.de |

| 3-Methyl-2-butenethiol | Drastic decrease in concentration | researchgate.nettum.de |

| Methanethiol | Drastic decrease in concentration | researchgate.nettum.de |

These findings indicate that melanoidins act as a sink for volatile thiols in food systems. While this compound is an oxidation product of these thiols, the dynamic equilibrium in a complex matrix could potentially involve the reduction of the disulfide back to its constituent thiols, which would then be susceptible to this binding reaction. Therefore, the interaction with melanoidins represents a significant chemical transformation pathway that alters the flavor profile of foods rich in both furans and sulfur compounds.

Computational and Theoretical Studies on Furfuryl 2 Methyl 3 Furyl Disulfide

Quantum Chemical Calculations: Electronic Structure, Bonding, and Reactivity Descriptors

Ab initio (from first principles) quantum chemistry methods provide a rigorous approach to calculating molecular properties. These methods are particularly valuable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra (e.g., NMR, IR, UV-Vis). High-level ab initio calculations can determine electronic transition energies, vibrational frequencies, and magnetic shielding constants. While specific ab initio studies for spectroscopic prediction on Furfuryl 2-methyl-3-furyl disulfide are not detailed in the available literature, research on related furan (B31954) and thiophene derivatives demonstrates the utility of these methods in understanding electronic structure and photochemical behavior.

Molecular Dynamics (MD) Simulations: Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of conformational changes and intermolecular interactions.

A notable application of MD simulations involving this compound is in the field of sensory science. The compound is a key component of meaty flavorings that enhance the umami taste of monosodium glutamate (MSG) mdpi.comnih.gov. MD simulations were used to investigate the interaction between meaty aroma compounds, including this compound, and the umami receptor T1R1/T1R3 mdpi.comnih.gov. The simulations revealed that these aroma compounds can induce a remodeling of the receptor, leading to a more stable ternary complex with MSG mdpi.com. This stabilization was evidenced by an increase in hydrogen bonding and a significant enhancement in the binding affinity of MSG to the receptor mdpi.com. These findings showcase how MD simulations can elucidate the molecular mechanisms behind complex physicochemical interactions, such as flavor perception mdpi.comnih.gov.

| Simulation Parameter | Observation | Implication for Intermolecular Interaction |

|---|---|---|

| Receptor-Ligand Stability | Aroma compounds significantly enhanced the structural stability of the MSG–T1R1/T1R3 complex. | Allosteric modulation of the receptor by the aroma compound, leading to a more favorable binding pocket for MSG. |

| Hydrogen Bonding | The number of hydrogen bonds between MSG and the receptor increased by 1.8 to 2.6-fold in the presence of aroma compounds. | Stronger and more persistent binding of the primary taste molecule (MSG) to the receptor. |

| Binding Energy | The binding affinity of MSG for the receptor increased by 80-160% when aroma compounds were present in the complex. | Thermodynamically more favorable interaction, explaining the sensory enhancement effect. |

Reaction Pathway Modeling: Transition States and Activation Energies

Understanding the chemical reactivity of this compound is crucial, particularly its stability and degradation pathways. A key aspect of its chemistry is the reactivity of the disulfide bond. Reports from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) note that the S-S bond in this molecule is labile and subject to rapid, reversible reduction to its corresponding thiols (furfuryl mercaptan and 2-methyl-3-mercaptofuran) in vivo who.int.

This metabolic process involves thiol-disulfide exchange reactions, which are common nucleophilic substitution reactions in biological systems who.int. While this pathway is known, computational reaction pathway modeling could provide deeper insights. Such studies would involve:

Mapping the Potential Energy Surface: Identifying the reactants, products, and any intermediates.

Locating Transition States: Calculating the structure and energy of the highest point along the reaction coordinate.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

Although specific computational studies modeling the transition states and activation energies for the reduction of this compound have not been found in the reviewed literature, these theoretical tools are essential for quantifying the kinetics of such metabolic and degradation pathways.

Thermochemical Properties: Enthalpies of Formation and Vaporization (Experimental and Theoretical)

Thermochemical properties such as the standard molar enthalpies of formation (ΔfH°m) and vaporization (ΔlgH°m) are fundamental for chemical process design and for understanding molecular stability. These values can be determined experimentally through techniques like combustion calorimetry or computationally using high-level ab initio methods.

Despite its relevance as a flavoring agent, specific, publicly available experimental or high-level theoretical studies detailing the enthalpies of formation and vaporization for this compound could not be identified in the reviewed literature. For related furan derivatives, computational methods like the high-accuracy G3 and DLPNO–CCSD(T) have been successfully used to calculate these properties, often in conjunction with isodesmic reactions to ensure accuracy through cancellation of errors. The absence of such data for this compound represents a gap in the full physicochemical characterization of this compound.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are statistical and machine learning methods that correlate the chemical structure of a compound with a specific activity, such as a biological effect or a sensory property. These models rely on calculating molecular descriptors that encode the physicochemical properties of a molecule.

This compound has been included in datasets of synthetic flavors for the development of in silico prediction models nih.gov. In one study, machine-learning-based QSAR models were built to predict thyroid peroxidase (TPO) inhibitors nih.gov. The process involved generating various molecular fingerprints and descriptors for a large set of compounds, including this compound, and using them to train predictive models nih.gov. This demonstrates the utility of cheminformatics in assessing the potential biological activities of food-related compounds based on their structural features nih.gov. The availability of its structure in QSAR-ready formats, such as SMILES strings, facilitates its inclusion in such large-scale computational screening studies epa.gov.

| Component | Description | Example from Referenced Study |

|---|---|---|

| Molecular Descriptors | Numerical values derived from the chemical structure that represent its physicochemical properties. | Topological fingerprints (e.g., Morgan, Atom Pair Count) and substructure key-based fingerprints (e.g., ToxPrint). |

| Machine Learning Models | Algorithms used to build the relationship between descriptors and activity. | Random Forest (RF), Support Vector Machine (SVM), Artificial Neural Network (ANN), and ensemble methods like Extreme Gradient Boosting (XGB) and Voting classifiers. |

| Predicted Activity | The biological or physicochemical endpoint being modeled. | Inhibitory potential towards thyroid peroxidase (TPO) activity. |

Occurrence, Formation, and Chemical Ecology of Furfuryl 2 Methyl 3 Furyl Disulfide in Natural and Processed Systems

Natural Occurrence and Biosynthetic Pathways in Plant and Microbial Systems

Furfuryl 2-methyl-3-furyl disulfide has been identified as a naturally occurring volatile compound in a limited number of biological systems, most notably in yeast autolysates. thegoodscentscompany.comperflavory.com Its presence is particularly associated with the yeast species Saccharomyces cerevisiae, a microbe central to many fermentation processes. nih.govgoogleapis.com The biosynthetic pathway in Saccharomyces cerevisiae is intrinsically linked to the metabolism of sulfur-containing amino acids. The yeast is known to upregulate sulfur-metabolizing enzymes, which enhances the production of thiol precursors necessary for the formation of this disulfide.

While its presence in higher plants is not as well-documented, the compound has been detected in black and green tea, suggesting potential biosynthetic routes within the plant kingdom or as a result of post-harvest processing. thegoodscentscompany.comperflavory.com The exact enzymatic pathways in plants leading to the formation of this compound are still an area of active research.

Below is a table summarizing the known natural occurrences of this compound.

| Natural Source | Organism/System |

| Yeast Autolysate | Saccharomyces cerevisiae |

| Black Tea | Camellia sinensis |

| Green Tea | Camellia sinensis |

| Cooked Beef | - |

Formation Mechanisms in Food Processing: Maillard Reaction, Lipid Oxidation, and Thermal Degradation Products

The characteristic and often desirable meaty and savory aroma of cooked foods is largely due to a complex array of volatile compounds generated during processing. This compound is a key contributor to these flavor profiles, primarily formed through the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. nih.gov It is also influenced by lipid oxidation and the thermal degradation of other food components. nih.gov

Precursor Identification and Pathway Elucidation

The formation of this compound is intricately linked to the availability of specific precursor molecules, which themselves are often products of other reactions occurring during food processing.

The primary and most immediate precursor is 2-methyl-3-furanthiol (B142662) (MFT) . MFT is a potent aroma compound with a meaty odor and is known to be a degradation product of the Maillard reaction. The disulfide is then formed through the oxidation of two MFT molecules.

The generation of MFT, and consequently this compound, relies on the presence of the sulfur-containing amino acid cysteine and the vitamin thiamin (Vitamin B1). During the Maillard reaction, the interaction of cysteine with reducing sugars, such as ribose, leads to the formation of various sulfur-containing intermediates, including MFT. Thiamin can also thermally degrade to produce key sulfur-containing fragments that contribute to the formation of MFT and other volatile sulfur compounds. thegoodscentscompany.comperflavory.com

The elucidated pathway can be summarized as the reaction of hydrogen sulfide (B99878) (derived from the degradation of cysteine) with furanones (formed from the breakdown of pentoses).

The following table details the key precursors and their roles in the formation of this compound.

| Precursor | Role |

| 2-methyl-3-furanthiol (MFT) | Immediate precursor; two molecules oxidize to form the disulfide. |

| Cysteine | A primary source of sulfur, degrading to produce hydrogen sulfide and other sulfur-containing intermediates. perflavory.com |

| Thiamin (Vitamin B1) | Thermally degrades to produce sulfur-containing fragments that contribute to MFT formation. thegoodscentscompany.comperflavory.com |

| Reducing Sugars (e.g., Ribose) | React with amino acids in the Maillard reaction to form furanone intermediates. |

Influence of Processing Parameters on Formation Kinetics and Yield

The rate of formation and the final concentration of this compound in food products are significantly influenced by various processing parameters.

Temperature is a critical factor. fao.org Higher temperatures generally accelerate the Maillard reaction and the thermal degradation of precursors, leading to an increased yield of MFT and, subsequently, the disulfide. However, excessive heat can also lead to the degradation of the disulfide itself into other compounds. The optimal temperature for its formation is typically within the range of roasting and baking temperatures.

The pH of the food matrix also plays a crucial role. The Maillard reaction is known to be pH-dependent, with different pH values favoring the formation of different classes of flavor compounds. While specific quantitative data on the effect of pH on this compound formation is limited, studies on related sulfur-containing volatiles suggest that near-neutral to slightly alkaline conditions can enhance their formation.

The reaction time is another important variable. The formation of the disulfide is a time-dependent process, with its concentration increasing over the duration of heating, up to a certain point where degradation may begin to outpace formation.

Role in Chemical Communication and Signaling in Non-Human Organisms

At present, there is a lack of scientific literature specifically identifying this compound as a pheromone or kairomone in non-human organisms. While many sulfur-containing compounds are known to act as semiochemicals in insect and animal communication, the specific role of this disulfide in such interactions has not been established. Further research is required to explore its potential as a signaling molecule in the natural world.

Environmental Presence and Transformation in Biogeochemical Cycles

The environmental fate of this compound is not well-characterized. As a volatile organic compound produced during food processing, it can be released into the atmosphere. Organosulfur compounds, in general, can be subject to atmospheric oxidation, leading to the formation of sulfur dioxide and sulfate (B86663) aerosols. wur.nl

In terrestrial and aquatic environments, the biodegradation of organosulfur compounds is a key process in the sulfur cycle. nih.gov Microbial communities, including bacteria such as Thiobacillus, are known to metabolize organosulfur compounds. nih.gov It is plausible that this compound can be biodegraded by soil and water microorganisms, although specific studies on its degradation pathways and rates are lacking. The potential for bioaccumulation is also an area that requires further investigation.

Advanced Analytical Methodologies for Detection and Quantification of Furfuryl 2 Methyl 3 Furyl Disulfide

Chromatographic Techniques for Separation and Identificationmdpi.comsigmaaldrich.commdpi.comhmdb.cafda.gov

Chromatographic methods are paramount for isolating and identifying Furfuryl 2-methyl-3-furyl disulfide from the myriad of other volatile compounds present in food and beverages. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Advanced Sampling Techniques (e.g., SPME, Purge-and-Trap)mdpi.comfda.govsielc.comresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comresearchgate.net The compound's volatility makes it an ideal candidate for GC analysis. The mass spectrometer provides powerful identification capabilities based on the mass-to-charge ratio of fragmented ions, allowing for confident identification.

To enhance the sensitivity and selectivity of GC-MS analysis, advanced sampling techniques are often employed:

Solid-Phase Microextraction (SPME): This solvent-free extraction technique utilizes a fiber coated with a stationary phase to adsorb and concentrate volatile and semi-volatile compounds from the headspace of a sample or directly from a liquid sample. mdpi.comchromatographyonline.com For the analysis of sulfur compounds, SPME is a powerful tool, particularly when combined with GC-MS. chromatographyonline.comresearchgate.net It is a popular choice for analyzing volatile compounds in complex matrices like coffee and meat. researchgate.netchromatographyonline.com

Purge-and-Trap: This dynamic headspace technique involves bubbling an inert gas through a liquid or solid sample. The gas strips the volatile organic compounds, which are then trapped on an adsorbent material. The trap is subsequently heated, and the desorbed compounds are introduced into the GC system. This method is highly effective for concentrating trace-level volatile compounds. researchgate.net

Difficulties in detecting and analyzing sulfur compounds arise from their high volatility, susceptibility to oxidation and heat, and often very low concentrations. researchgate.net However, advancements in pre-concentration methods like SPME, paired with GC equipped with sulfur-selective detectors, have enabled the analysis of these compounds at low concentrations. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (e.g., UV, ELSD)sigmaaldrich.comhmdb.casielc.com

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers an alternative for the analysis of less volatile or thermally labile sulfur compounds. researchgate.net A reverse-phase (RP) HPLC method has been developed for the analysis of Methyl 2-methyl-3-furyl disulfide, a related compound. sielc.com This method uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com

Common detectors used with HPLC for the analysis of such compounds include:

UV Detectors: These detectors measure the absorbance of ultraviolet light by the analyte. While widely used, their sensitivity and selectivity for volatile sulfur compounds can be limited. researchgate.net

Evaporative Light Scattering Detectors (ELSD): ELSD is a universal detector that can be used for the analysis of non-volatile and semi-volatile compounds. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.

The application of HPLC for volatile sulfur compounds is somewhat restricted due to lower sensitivity, resolution, and selectivity compared to GC. researchgate.net Many volatile compounds are present at concentrations below the detection limits of HPLC with UV detection. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysissigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (sub-2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. sielc.com This technology can significantly reduce analysis time, making it suitable for high-throughput screening. sielc.com For instance, methods developed for HPLC can often be scaled down for fast UPLC applications by using columns with smaller (e.g., 3 µm) particles. sielc.com

Sample Preparation Strategies for Complex Matrices (e.g., Solid Phase Extraction)sielc.com

The analysis of this compound in complex matrices like food products often requires extensive sample preparation to remove interfering substances and concentrate the analyte of interest. Solid Phase Extraction (SPE) is a widely used technique for this purpose. mdpi.com SPE involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the analyte. The analyte is then eluted with a small volume of a different solvent. This process effectively cleans up the sample and concentrates the analyte, leading to improved analytical results.

For instance, in the analysis of furan (B31954) and its derivatives in food, SPE has been successfully employed to purify samples before GC-MS analysis. mdpi.com

Development of Hyphenated Techniques for Comprehensive Analysis

To tackle the complexity of food and beverage samples, hyphenated analytical techniques are increasingly being developed. A prime example is comprehensive two-dimensional gas chromatography (GC×GC). chromatographyonline.commdpi.comtaylorandfrancis.com This powerful technique employs two different GC columns in series, providing a much higher separation power than conventional single-column GC. mdpi.comtaylorandfrancis.com When coupled with a mass spectrometer (GC×GC-MS), it allows for the separation and identification of a vast number of compounds in a single analysis. chromatographyonline.commdpi.comtaylorandfrancis.com GC×GC is particularly beneficial for analyzing complex mixtures of volatile compounds, such as those found in coffee, where it can help to identify key sulfur compounds even in the presence of interfering substances. chromatographyonline.com

Isotope Dilution Mass Spectrometry for Absolute Quantificationresearchgate.net

For accurate and precise quantification of this compound, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or carbon-13) to the sample as an internal standard. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, a highly accurate and precise quantification can be achieved, as it compensates for losses during sample handling and instrumental variations.

Applications of Furfuryl 2 Methyl 3 Furyl Disulfide in Specialized Chemical Fields Excluding Prohibited Elements

Role as a Key Flavor/Aroma Component in Food Science and Technology

The primary and most well-documented application of Furfuryl 2-methyl-3-furyl disulfide is as a flavoring agent in the food industry. Its potent and distinct aroma profile makes it a significant contributor to the sensory experience of various food products.

This compound is renowned for its strong, sulfurous, and meaty aroma. thegoodscentscompany.comfemaflavor.org It is a key contributor to the savory notes in a wide range of cooked and processed foods. The sensory profile is often described as roasted and meaty, making it a crucial component in creating and enhancing meat-like flavors in products such as soups, sauces, processed meats, and ready-to-eat savory meals. thegoodscentscompany.com Its flavor is generally classified as savory.

The compound has been identified as a volatile component in various foodstuffs, contributing to their characteristic aroma. For instance, its presence is significant in the aroma of cooked meat. Research has also identified related compounds like bis(2-methyl-3-furyl) disulfide as a key contributor to the meat-like aroma in cooked meat and fermented products. ebi.ac.uk In some contexts, such as in certain types of Baijiu (a Chinese liquor), high concentrations of related compounds like methyl 2-methyl-3-furyl disulfide have been associated with a "pickle-like off-odor," demonstrating its potent ability to influence the final sensory profile of a product. sigmaaldrich.com

Table 1: Sensory Descriptors for this compound

| Descriptor | Type |

|---|---|

| Meaty | Flavor/Odor |

| Sulfurous | Odor |

| Savory | Flavor |

| Roasted | Odor |

This compound is primarily formed during the thermal processing of food through the Maillard reaction. This complex series of chemical reactions occurs between amino acids and reducing sugars, generating a wide array of flavor and aroma compounds. The precursors for many sulfur-containing flavor compounds, including this compound, are sulfur-containing amino acids (like cysteine) and other sulfur sources in the presence of sugars.

Research has shown that the degradation of thiamine (B1217682) (Vitamin B1) is a particularly effective pathway for the formation of related potent sulfurous aroma compounds like 2-methyl-3-furanthiol (B142662), which is a key intermediate. rsc.org 2-Methyl-3-furanthiol can then oxidize to form its disulfide dimer, bis(2-methyl-3-furyl) disulfide, or react with other thiols like furfuryl mercaptan to form the asymmetric this compound. The formation of these compounds is influenced by factors such as temperature, pH, and the availability of precursors in the food matrix. The interaction of these potent sulfur compounds with other volatile and non-volatile components in the food creates the final complex flavor profile.

Use as a Chemical Precursor or Intermediate in Organic Synthesis (non-pharmaceutical)

Beyond its role in flavor chemistry, this compound serves as a valuable precursor and intermediate in non-pharmaceutical organic synthesis. rsc.orgnih.gov Its structure, featuring a disulfide bond and furan (B31954) rings, allows for a variety of chemical transformations.

Recent research has demonstrated its utility in the synthesis of novel 2-methyl-3-furyl sulfide (B99878) flavor derivatives. rsc.orgrsc.org In these synthetic pathways, this compound acts as a starting material for creating a range of new sulfide and thioether compounds with unique aroma characteristics, described as onion, garlic, nut, mushroom, and roast meat notes. nih.gov The disulfide bond is selectively cleaved and reacted with various organic molecules. Specific reactions include:

C-H Sulfurization: Reaction with cyclic ethers and amides. rsc.org

Nucleophilic Substitution: Reaction with ketones in the presence of a base. rsc.org

Ring-Opening Reactions: Reaction with epoxides to yield more complex sulfide derivatives. rsc.orgrsc.org

These synthesized derivatives are not only new flavor molecules but have also been investigated for other properties, such as their potential as food preservatives. rsc.orgrsc.org This highlights the role of this compound as a building block for creating new functional molecules for the food and chemical industries. nih.gov

Potential in Material Science: Incorporation into Polymers or Functional Materials

Currently, there is limited specific information in the scientific literature detailing the direct incorporation of this compound into polymers or functional materials. While some chemical suppliers mention the material sciences as a sector they serve, specific applications for this particular compound are not well-documented. thegoodscentscompany.com Its primary application remains overwhelmingly in the flavor and fragrance sector.

Applications in Chemo-Sensing or Detection Systems (e.g., as a target analyte)

There are no widespread applications of this compound as a component in dedicated chemo-sensing or detection systems. However, it serves as a crucial target analyte in food quality control and flavor analysis. Analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are used to detect and quantify this compound to understand flavor formation, confirm the flavor profile of a product, or identify the source of off-odors.

For example, studies on alcoholic beverages have identified related compounds as being responsible for specific "pickle-like" off-odors. sigmaaldrich.com In such cases, the detection and quantification of these disulfides are essential for quality assessment and process optimization to either reduce or eliminate undesirable sensory characteristics. Therefore, while not part of a sensor itself, it is the molecule that such analytical systems are designed to detect.

Emerging Research Directions and Unexplored Avenues for Furfuryl 2 Methyl 3 Furyl Disulfide

Advanced Mechanistic Studies and Reaction Engineering

Understanding the precise formation pathways of Furfuryl 2-methyl-3-furyl disulfide is crucial for controlling its concentration in food systems and for developing efficient synthetic routes. The formation of this disulfide is intrinsically linked to the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during thermal processing.

Formation Pathways:

Recent mechanistic studies on related sulfur-containing flavor compounds, such as 2-furfurylthiol, have provided a foundational understanding that can be extrapolated to this compound. The formation of 2-furfurylthiol has been shown to proceed through key intermediates like 2-furfural and 2-furanmethanol, which are generated from the degradation of sugars like glucose. nih.gov These intermediates then react with hydrogen sulfide (B99878) (H₂S), which is typically liberated from the thermal degradation of sulfur-containing amino acids like cysteine. nih.gov

For this compound, a plausible pathway involves the initial formation of two key thiol precursors:

2-Methyl-3-furanthiol (B142662): A potent meat-like aroma compound, also formed during the Maillard reaction.

Furfurylthiol (2-Furanmethanethiol): A coffee-like aroma compound formed as described above.

The disulfide is likely formed through the subsequent oxidation and coupling of these precursor thiols or their radicals. Another potential pathway involves the reaction of one thiol, for instance, 2-methyl-3-furanthiol, with a furfuryl-containing intermediate that can then react with a sulfur donor.

Reaction Engineering:

Optimizing the synthesis of furan-based compounds requires sophisticated reaction engineering strategies. For instance, in the biocatalytic production of furan (B31954) carboxylic acids, challenges such as substrate inhibition and product toxicity have been addressed using a combined approach of fed-batch operation and pH control. acs.orgx-mol.net This strategy maintains low concentrations of inhibitory substances, thereby enhancing the efficiency and yield of the desired product. acs.orgx-mol.net Such principles could be adapted for the controlled chemical or biocatalytic synthesis of this compound, managing the concentration of reactive intermediates to maximize yield and minimize side-product formation.

Future mechanistic studies could employ isotopic labeling (e.g., using ¹³C-labeled sugars or ³⁴S-labeled amino acids) to definitively trace the carbon and sulfur backbones of the final disulfide molecule, confirming the proposed pathways.

Sustainable Synthesis and Biocatalytic Approaches

The chemical industry's shift towards green and sustainable practices has spurred research into alternative synthetic methods for valuable compounds, moving away from petrochemical-based routes. frontiersin.org this compound, with its furan rings derivable from biomass, is an excellent candidate for sustainable synthesis.

Biocatalysis:

Enzymes and whole-cell systems offer a green alternative to traditional chemical synthesis. Research has demonstrated the successful use of lipases for the synthesis of furan-based polyester oligomers and recombinant E. coli for the oxidation of furan aldehydes to carboxylic acids. acs.orgacs.org These studies highlight the potential of biocatalysis in performing specific transformations on the furan scaffold under mild conditions. acs.orgacs.org

An unexplored avenue is the use of enzymes, such as oxidoreductases or lyases, or engineered microbial strains to catalyze the formation of the precursor thiols (2-methyl-3-furanthiol and furfurylthiol) from bio-based starting materials. Subsequent enzymatic or mild chemical oxidation could then yield the target disulfide. This approach could provide a sustainable and highly selective production route. tandfonline.com

Electrochemical Synthesis:

Electrochemical methods powered by renewable energy are emerging as a sustainable tool for creating carbon-sulfur bonds. researchgate.net Recent studies have shown the efficient electrochemical synthesis of various organosulfur compounds by coupling biomass oxidation with a sulfur-containing nucleophile. researchgate.net This technology could potentially be adapted to synthesize furan thiols or directly form the disulfide bond under controlled, environmentally friendly conditions.

| Approach | Key Features | Potential Application for this compound |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes/microbes. acs.orgacs.org | Synthesis of furan thiol precursors from biomass; enzymatic oxidation to form the disulfide bond. |

| Electrosynthesis | Use of renewable electricity, avoidance of harsh chemical oxidants, high efficiency. researchgate.net | Controlled formation of C-S bonds to create furan thiols; direct electrochemical coupling to form the disulfide. |

| Green Chemistry | Use of biomass-derived platform chemicals (e.g., furfural), solvent-free reactions. frontiersin.orgnih.gov | Synthesis starting from furfural and other bio-based building blocks to reduce reliance on fossil fuels. |

Multi-Omics Integration for Understanding Biological Formation/Metabolism (non-human, non-clinical)

In many food systems, this compound is formed through complex interactions involving microbial metabolism and enzymatic activities, particularly during fermentation. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for unraveling these intricate biological processes. mdpi.comnih.gov

By applying multi-omics to food fermentations (e.g., sourdough, certain fermented beverages), researchers could:

Identify Precursors: Metabolomics can identify the pool of small molecules, including specific sugars, amino acids, and sulfur-containing compounds, that serve as the building blocks for the disulfide. mdpi.com

Uncover Biosynthetic Pathways: Transcriptomics and proteomics can pinpoint the specific genes and enzymes expressed by microorganisms (like yeast and lactic acid bacteria) that are involved in converting these precursors into the final flavor compound.

Correlate Microbial Activity with Flavor Profile: Metagenomics, combined with flavor analysis (flavoromics), can establish direct links between the presence and activity of specific microbial species and the concentration of this compound. mdpi.com

For example, an integrated analysis of pigeon meat quality used metabolomics and lipidomics to identify key flavor precursors, such as certain amino acids and lipids, that participate in Maillard reactions to generate flavor compounds like furans. mdpi.com A similar strategy could be employed to study the formation of this specific disulfide during the cooking of meat, identifying the crucial precursor molecules and the conditions that favor its formation.

Novel Analytical and Sensing Technologies

Accurate detection and quantification of volatile sulfur compounds (VSCs) like this compound are challenging due to their low concentrations in complex matrices and their high reactivity. chromatographyonline.com Ongoing research focuses on developing more sensitive, selective, and rapid analytical methods.

Advanced Chromatographic Techniques:

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for analyzing volatile compounds. nih.govnih.gov Advances include the use of tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and the development of improved extraction techniques. mdpi.com Headspace solid-phase microextraction (HS-SPME) is a common method for extracting volatiles, and recent innovations like the SPME Arrow, which has a larger volume of sorbent material, offer higher absorption capacity and improved sensitivity for trace-level furan derivatives. researchgate.net

Novel Sensing Technologies:

There is a growing interest in developing portable, real-time sensors for VSCs. researchgate.net These emerging technologies include:

Colorimetric Sensors: These sensors rely on a specific chemical reaction that produces a color change. For example, paper-based sensors impregnated with disulfide compounds have been developed for the detection of VSCs like hydrogen sulfide and methyl mercaptan, showing high sensitivity down to parts-per-billion (ppb) levels. acs.orgdoi.org

Electronic Noses (e-noses): These devices use an array of gas sensors that respond to different classes of volatile compounds. mdpi.com By analyzing the response pattern, an e-nose can be trained to recognize the "smellprint" of specific compounds or complex aromas, offering potential for rapid quality control in food production. mdpi.com

| Technology | Principle | Relevance for this compound |

| HS-SPME Arrow GC-MS/MS | Enhanced solid-phase microextraction with highly selective mass spectrometric detection. mdpi.comresearchgate.net | Ultra-trace quantification in complex food and environmental samples. |

| Colorimetric Gas Sensors | Chemical reaction leading to a visible color change, often on a paper or polymer substrate. acs.orgdoi.org | Potential for low-cost, portable screening tools for related VSCs. |

| Electronic Noses | An array of cross-reactive gas sensors generates a pattern (smellprint) for an analyte. mdpi.com | Rapid, non-invasive quality control and aroma profiling in food products. |

Future Prospects in Chemical Product Development (non-pharmaceutical, non-toxicology)

Beyond its established use as a flavoring agent, the unique structure of this compound—featuring two furan rings and a disulfide linkage—opens up intriguing possibilities for its use as a platform chemical in materials science and specialty chemical synthesis.

Polymer Science and Materials:

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. researchgate.net The furan ring can participate in reversible Diels-Alder reactions, which can be used to create self-healing polymers and recyclable thermosets. researchgate.net this compound could be explored as a novel monomer or cross-linking agent. The presence of two furan moieties could lead to the formation of cross-linked polymer networks, while the disulfide bond could introduce unique properties, such as redox-responsiveness or enhanced thermal stability. Furan derivatives are also being investigated for creating polymers with improved flame-retardant properties. acs.org

Specialty Chemicals:

The reactivity of the furan ring and the disulfide bond makes this molecule a versatile synthon for creating more complex organosulfur compounds. acs.org Disulfides can undergo a variety of chemical transformations, including reduction to thiols, oxidation to sulfonic acids, and reaction with nucleophiles. These reactions could be used to synthesize novel furan-containing compounds with potential applications as:

High Refractive Index Materials: Organosulfur compounds are known to contribute to a high refractive index, a property valuable in the manufacturing of advanced optical lenses and coatings.

Specialty Adhesives and Resins: Furfuryl alcohol, a related compound, is a key component in producing furan resins known for their thermal stability and chemical resistance. researchgate.net The disulfide could be investigated as an additive or co-monomer to modify the properties of such resins.

The exploration of these avenues could lead to new, high-value applications for this compound, leveraging its unique chemical structure for the development of advanced and sustainable materials.

Q & A

Q. What are the standard synthetic routes for Furfuryl 2-methyl-3-furyl disulfide, and how are reaction conditions optimized?

The compound is synthesized via reactions between 2-methyl-3-furyl disulfide and cyclic ethers, amides, ketones, or epoxides. Optimization involves adjusting solvent systems, temperature, and catalyst selection. For example, yields are improved by using aprotic solvents (e.g., THF) and maintaining temperatures between 60–80°C. Structural confirmation is achieved via GC-MS and NMR spectroscopy .

Q. What methodologies are employed to assess its antimicrobial activity against foodborne pathogens?

Antimicrobial efficacy is evaluated using agar dilution or broth microdilution methods against strains like Escherichia coli, Staphylococcus aureus, and Aspergillus niger. Minimum inhibitory concentrations (MICs) are determined, with active derivatives (e.g., compounds 3b, 3d) showing MICs ≤ 12.5 µg/mL, outperforming controls like penicillin and amphotericin B .

Q. How is the compound quantified in food matrices using chromatographic techniques?

Gas chromatography (GC) with a hydrogen flame ionization detector (FID) and capillary columns (e.g., DB-5) is standard. Parameters include a column temperature gradient (50°C to 250°C at 5°C/min), split ratios of 75:1, and normalization methods for quantification. Validation follows GB/T11538-2006 protocols .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding to oral mucin, and what analytical tools are used?

Binding mechanisms are studied via fluorescence quenching assays and molecular docking simulations. Sensomics approaches combined with electroencephalography (EEG) map sensory perception changes. For instance, hydrophobic interactions dominate binding, altering flavor release kinetics in oral mucosa .

Q. What strategies resolve contradictions in antimicrobial data across studies (e.g., strain-specific efficacy)?

Discrepancies arise from variations in microbial strain virulence or experimental protocols (e.g., inoculum size, media composition). Meta-analyses using standardized CLSI guidelines and strain genotyping are recommended. For example, Bacillus subtilis shows higher sensitivity (MIC 6.25 µg/mL) compared to Salmonella paratyphi (MIC 25 µg/mL) .

Q. How is the compound’s role in meat aroma elucidated in complex food systems?

Stable isotope dilution assays (SIDA) and aroma extract dilution analysis (AEDA) identify it as a key odorant in cooked meat. In Baijiu, its interaction with kafirin protein reduces pickle-like off-odors, quantified via headspace solid-phase microextraction (HS-SPME) coupled with GC-olfactometry .

Q. What toxicological studies are required for regulatory approval in feed additives?

Subchronic 90-day rodent feeding studies assess NOAEL (No Observed Adverse Effect Level) and histopathological endpoints. For EU compliance, studies must follow EFSA guidelines, with doses ≤ 1.25 mg/kg body weight/day deemed safe for in vivo applications .

Methodological Challenges and Innovations

Q. How are multi-omics approaches applied to study its flavor modulation in fermented products?

Metabolomics (LC-MS) and proteomics (2D gel electrophoresis) track its degradation pathways in soy sauce, while transcriptomics reveals yeast-mediated biotransformation. For example, Saccharomyces cerevisiae upregulates sulfur-metabolizing enzymes, enhancing thiol production .

Q. What advanced separation techniques improve its purification from reaction mixtures?

Preparative HPLC with C18 columns and isocratic elution (acetonitrile/water, 70:30) achieves >98% purity. Challenges include resolving structural analogs (e.g., methyl furfuryl disulfide), addressed via chiral stationary phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.